Dehydroepiandrosterone sulfate sodium salt-d6

Description

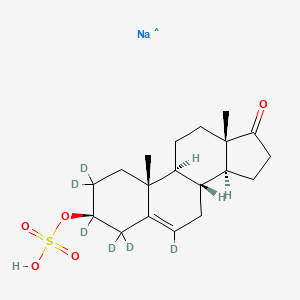

Dehydroepiandrosterone sulfate sodium salt-d6 (DHEAS-d6) is a deuterium-labeled analog of endogenous dehydroepiandrosterone sulfate (DHEAS), a major adrenal steroid hormone. Its molecular formula is C₁₉H₂₂D₆NaO₅S, with a molecular weight of 397.51 g/mol (CAS: 1261254-41-4) . The six deuterium atoms are incorporated at positions 2, 2, 3, 4, 4, and 6 of the steroid backbone, which minimizes metabolic interference while preserving structural integrity . This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying endogenous DHEAS levels in biological samples, ensuring precision by correcting for matrix effects and ion suppression .

Properties

Molecular Formula |

C19H28NaO5S |

|---|---|

Molecular Weight |

397.5 g/mol |

InChI |

InChI=1S/C19H28O5S.Na/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);/t13-,14-,15-,16-,18-,19-;/m0./s1/i3D,7D2,11D2,13D; |

InChI Key |

LCLCCCKZRQRRTC-GORLXBCTSA-N |

Isomeric SMILES |

[2H]C1=C2[C@](CC([C@](C2([2H])[2H])([2H])OS(=O)(=O)O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3C1)CCC4=O)C)C.[Na] |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)O)C.[Na] |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

Dehydroepiandrosterone sulfate sodium salt-d6 is characterized by the molecular formula C₁₉H₂₁D₆NaO₅S and a molecular weight of 396.51 g/mol. The compound features six deuterium atoms replacing hydrogen atoms at specific positions (2, 2, 3, 4, 4, and 6) of the steroid backbone, providing a characteristic mass shift of M+6 in mass spectrometry applications. This deuterated compound maintains similar physicochemical properties to non-deuterated DHEAS while offering distinct spectroscopic characteristics that make it valuable as an internal standard.

Preparation Methods

The synthesis of this compound involves multiple steps, including deuteration of the steroid backbone followed by sulfation and salt formation. While specific proprietary methods may vary between manufacturers, the fundamental approach follows established protocols for steroid modification.

General Synthetic Approach

The preparation of DHEAS-d6 typically begins with deuteration of dehydroepiandrosterone at specific positions, followed by sulfation and conversion to the sodium salt form. The synthesis follows these general steps:

- Preparation of deuterated dehydroepiandrosterone (DHEA-d6)

- Sulfation of the hydroxyl group at position 3

- Conversion to the sodium salt form

Deuteration Process

Deuteration is achieved using deuterated reagents to ensure specific hydrogen atoms are replaced with deuterium. The process targets positions 2, 2, 3, 4, 4, and 6 of the steroid backbone. Common approaches include:

- Base-catalyzed hydrogen-deuterium exchange reactions

- Utilization of deuterated reducing agents

- Application of deuterated solvents under catalytic conditions

The specific reagents and conditions are selected based on the desired regioselectivity and isotopic purity requirements.

Sulfation Process

Sulfation of the deuterated dehydroepiandrosterone typically involves reaction with sulfuryl chloride or sulfur trioxide-pyridine complex. This reaction introduces the sulfate group at the 3-position of the steroid backbone:

- Reaction of DHEA-d6 with sulfating agent (typically sulfur trioxide-pyridine complex)

- Careful temperature control to ensure selectivity

- Purification of the sulfated intermediate

Sodium Salt Formation

The final step in the preparation involves neutralization of the sulfated compound with sodium hydroxide to form the sodium salt. This process improves solubility characteristics and stability of the final product:

- Addition of sodium hydroxide solution to the sulfated intermediate

- pH adjustment to ensure complete salt formation

- Isolation and purification of the final product

Analytical Characterization Methods

Following synthesis, comprehensive analytical characterization is essential to confirm identity, isotopic purity, and chemical purity of the prepared compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS represents the primary analytical technique for characterizing DHEAS-d6, providing information about molecular weight, isotopic distribution, and fragmentation patterns.

MS/MS Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| DHEAS | 367.3 | 96.7 | |

| DHEAS-d6 | 373.3 | 96.7 |

The mass shift of +6 units in the precursor ion confirms successful deuteration at six positions, while the identical product ion indicates retention of the sulfate group during fragmentation.

Sample Preparation for Analysis

Sample preparation procedures for DHEAS-d6 analysis typically involve:

- Protein precipitation using zinc sulfate (0.1mM)

- Addition of acetonitrile for extraction

- Centrifugation to separate precipitated proteins

- Transfer of supernatant for LC-MS/MS analysis

This extraction protocol ensures efficient recovery and minimal matrix interference during analysis.

Applications in Analytical Methods

DHEAS-d6 serves as a crucial internal standard in quantitative analysis of endogenous steroid hormones, particularly in clinical and research settings.

Quality Control Considerations

Quality control of synthesized DHEAS-d6 involves multiple analytical techniques to ensure identity, purity, and performance characteristics.

Identity Confirmation

- Mass spectrometry: confirmation of molecular weight and fragmentation pattern

- NMR spectroscopy: verification of deuterium incorporation at specific positions

- Infrared spectroscopy: confirmation of functional group presence

Purity Assessment

- Chromatographic purity: typically >98% by HPLC or LC-MS

- Isotopic purity: >95% atom % D as determined by mass spectrometry

- Absence of non-deuterated or partially deuterated analogs

Chemical Reactions Analysis

Desulfation via Steroid Sulfatase (STS)

DHEAS-d6 undergoes enzymatic desulfation catalyzed by steroid sulfatase (STS), converting it into dehydroepiandrosterone-d6 (DHEA-d6). This reaction is critical for reactivating the steroid’s hormonal potential:

-

Mechanism : STS cleaves the sulfate ester bond at the 3β-position of DHEAS-d6, releasing sulfate and generating DHEA-d6 .

-

Kinetic Data : STS exhibits a substrate preference for DHEAS over other sulfated steroids, with a catalytic efficiency () of for DHEAS .

Role in Steroidogenesis

DHEAS-d6 influences steroid hormone biosynthesis by modulating the activity of CYP11A1 (cholesterol side-chain cleavage enzyme). Key findings include:

Enhanced Cholesterol Conversion

In reconstituted systems, DHEAS increases CYP11A1-mediated conversion of cholesterol to pregnenolone by 26% .

| Parameter | Without DHEAS-d6 | With DHEAS-d6 |

|---|---|---|

| (Cholesterol) | 40 ± 2.7 µM | 24.8 ± 0.5 µM |

| (Adrenodoxin) | 3.0 ± 0.35 nM | 2.4 ± 0.05 nM |

| Catalytic Efficiency | 0.087 µM | 0.153 µM |

-

Mechanistic Insight : DHEAS-d6 enhances cholesterol binding affinity to CYP11A1 (2-fold increase) and strengthens CYP11A1-adrenodoxin interactions, facilitating electron transfer .

Sulfation/Desulfation Equilibrium

The equilibrium between sulfation (inactivation) and desulfation (activation) regulates DHEAS-d6’s bioavailability:

| Enzyme | Reaction Type | Substrate Specificity |

|---|---|---|

| Steroid Sulfatase (STS) | Desulfation | DHEAS, Estrone sulfate |

| SULT2A1 | Sulfation | DHEA, Androstenediol |

-

Pathophysiological Relevance : Deficiencies in STS or SULT2A1 disrupt androgen/estrogen balance, contributing to conditions like polycystic ovary syndrome (PCOS) .

Neurosteroid Activity

Though hormonally inert, DHEAS-d6 acts as a neurosteroid via receptor modulation:

| Target Receptor | Effect | Potency () |

|---|---|---|

| NMDA Receptor | Positive allosteric modulation | 50 nM – 1 µM |

| GABA Receptor | Negative allosteric modulation | IC = 10 µM |

| TrkA/p75 | Direct activation | ~5 nM |

Stability and Degradation

DHEAS-d6 is stable in methanol at -20°C but degrades under acidic or alkaline conditions, releasing sulfate and DHEA-d6 .

Scientific Research Applications

Dehydroepiandrosterone sulfate sodium salt-d6 (DHEAS-d6) is a deuterated form of dehydroepiandrosterone sulfate (DHEAS), which is a sulfated derivative of dehydroepiandrosterone (DHEA) . DHEAS is produced by sulfotransferase enzymes and can be converted back to DHEA via steroid sulfatase . DHEAS-d6 is utilized in scientific research, particularly in clinical mass spectrometry, metabolism studies, and metabolomics .

Scientific Research Applications

Clinical Mass Spectrometry and Metabolomics

DHEAS-d6 is suitable for mass spectrometry (MS) applications . The deuterated form is useful as an internal standard in quantitative mass spectrometry to improve the accuracy and precision of measurements . It is applied in clinical MS for analyzing steroid levels in biological samples . DHEAS-d6 is also used in metabolomics studies to trace metabolic pathways and understand the metabolism of DHEAS .

Study of Adrenal Function

DHEA and DHEAS are corticotropin-dependent adrenal androgen precursors . DHEAS levels can serve as markers for hypothalamic-pituitary-adrenal (HPA) function . DHEAS measurements have diagnostic value in assessing adrenal function, particularly in patients with pituitary adenomas .

Cognitive Performance Research

Research indicates that DHEA-S may be associated with cognitive performance . Studies have explored the relationship between cortisol, DHEA-S, and cognitive functions in patients with schizophrenia spectrum disorders (SSD) .

Steroid Biochemistry

Applications of [3H] DHEAS (tritiated DHEAS) can be found in the identification of carrier proteins in human liver and brain in steroid biochemistry .

While specific case studies directly using DHEAS-d6 were not found in the search results, the applications of DHEAS in various research areas provide contexts for potential studies using DHEAS-d6.

- ** исследование HPA Function:** In a study of patients with pituitary adenomas, serum DHEA-S levels were examined as markers for HPA function . Patients with abnormal HPA function had low DHEA-S levels . DHEAS-d6 could be used in similar studies to enhance the accuracy of DHEA-S measurements via mass spectrometry.

- Cognitive Performance in Schizophrenia: A study involving patients with schizophrenia spectrum disorders (SSD) and healthy controls assessed the levels of cortisol, DHEA-S, and the cortisol/DHEA-S ratio concerning cognitive performance . DHEAS-d6 could be employed to improve hormone level measurements' precision in such investigations.

- Steroid Metabolism: Tritiated DHEAS has been used to study apical efflux pumps, axonal proteins, and carrier proteins . DHEAS-d6 can be utilized to trace the metabolic pathways of DHEAS and DHEA in different tissues.

Mechanism of Action

The mechanism of action of dehydroepiandrosterone sulfate sodium salt-d6 involves its role as a labeled compound in analytical studies. It does not exert biological effects by itself but serves as a tracer to study the behavior of dehydroepiandrosterone sulfate in biological systems. The labeled compound helps in identifying molecular targets and pathways by providing insights into the distribution and metabolism of the parent compound.

Comparison with Similar Compounds

Analytical and Pharmacokinetic Comparisons

Analytical Performance

Metabolic Stability

DHEAS-d6 in Drug Development

Non-Deuterated DHEAS in Clinical Research

Biological Activity

Dehydroepiandrosterone sulfate sodium salt-d6 (DHEAS-d6) is a deuterated form of dehydroepiandrosterone sulfate (DHEAS), a naturally occurring steroid hormone primarily produced in the adrenal glands. DHEAS plays a significant role in various biological processes, including steroidogenesis and cellular signaling. This article explores the biological activity of DHEAS-d6, highlighting its mechanisms of action, physiological effects, and relevant research findings.

- Molecular Formula : C₁₉H₂₇NaO₅S

- Molecular Weight : 390.469 g/mol

- CAS Number : 1099-87-2

- Melting Point : 148-149 °C (decomposition)

DHEAS-d6 is distinguished by its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies.

DHEAS acts through multiple pathways:

- Hormonal Precursor : DHEAS serves as a precursor to androgens and estrogens, influencing the biosynthesis of steroid hormones. It is converted to dehydroepiandrosterone (DHEA) via steroid sulfatase enzymes, which can then be further converted into active sex steroids .

- Receptor Interaction : DHEAS has been shown to activate various nuclear receptors, including:

- Cell Signaling Pathways : DHEAS influences several signaling pathways that regulate cell proliferation, differentiation, and apoptosis. It has been linked to the modulation of insulin growth factor binding proteins, which are crucial for cellular growth and development .

Physiological Effects

DHEAS-d6 exhibits diverse biological activities:

- Metabolic Regulation : Studies indicate that DHEAS can ameliorate metabolic disorders such as obesity and diabetes by enhancing insulin sensitivity and reducing body fat accumulation in rodent models .

- Neuroprotective Effects : Research suggests that DHEAS may exert neuroprotective effects by promoting neuronal survival and reducing oxidative stress in the brain, potentially influencing cognitive function during aging .

- Immune Modulation : DHEAS has been associated with anti-inflammatory properties, impacting immune responses and suggesting a role in managing inflammatory conditions .

Case Studies

- Premature Adrenarche : A study highlighted elevated serum levels of DHEAS in patients with premature adrenarche. Administration of dexamethasone effectively suppressed DHEAS levels, indicating its regulatory role in adrenal function .

- Cognitive Function in Aging : A longitudinal study examined the relationship between serum DHEAS levels and cognitive decline in elderly populations. Higher levels of DHEAS were correlated with better cognitive performance, suggesting potential benefits for brain health .

Research Findings

| Study | Findings |

|---|---|

| Wu et al., 1989 | Demonstrated that dietary DHEA reduced body fat in rodents and induced liver hypertrophy through PPARα activation. |

| Dillon et al., 2005 | Explored the role of DHEA/DHEAS in inflammatory disorders; suggested immunomodulatory effects. |

| Chung et al., 2011 | Investigated the effects of DHEA on chromaffin progenitor cells; indicated promotion of cell proliferation and differentiation. |

Q & A

Q. What analytical methods are recommended to verify the purity and structural integrity of DHEAS-d6 in experimental settings?

Methodological Answer:

- HPLC-ELSD : Quantify purity (>99% AUC) and confirm absence of unlabeled contaminants .

- TLC and NMR : Validate structural consistency via retention factor (Rf) and proton NMR spectra matching the deuterated structure .

- Mass Spectrometry : Confirm isotopic enrichment (e.g., [M-Na]⁻ = 367.4 amu for non-deuterated vs. +6 amu shift for DHEAS-d6) .

Q. How is DHEAS-d6 synthesized, and what steps ensure isotopic stability during production?

Methodological Answer:

- Deuteration Process : Deuterium atoms are introduced at positions 2, 2, 3, 4, 4, and 6 via catalytic exchange or custom synthesis, ensuring ≥95% isotopic purity .

- Sulfation and Salt Formation : Sulfate group conjugation at position 3 followed by sodium salt stabilization to enhance solubility .

- Quality Control : Batch-specific validation using LC-MS and NMR to detect non-deuterated impurities (<5%) .

Q. What are the primary applications of DHEAS-d6 in basic endocrine research?

Methodological Answer:

- Isotopic Tracer Studies : Track endogenous DHEAS metabolism in cell cultures (e.g., steroidogenesis pathways) using deuterium-labeled analogs to distinguish from unlabeled molecules .

- Competitive Binding Assays : Use DHEAS-d6 as a non-interfering internal standard in receptor-binding studies (e.g., androgen or estrogen receptors) .

Advanced Research Questions

Q. How can researchers optimize LC-MS/MS protocols for quantifying DHEAS-d6 in complex biological matrices?

Methodological Answer:

- Ionization Settings : Use negative-ion electrospray ionization (ESI⁻) due to the sulfate group’s high polarity .

- Chromatography : Employ a C18 column with 0.1% formic acid in water/acetonitrile gradient to resolve DHEAS-d6 from endogenous isomers (e.g., androstenediol sulfate) .

- Matrix Effects : Mitigate ion suppression by calibrating with matrix-matched standards (e.g., charcoal-stripped serum) .

Q. What experimental design considerations are critical when studying DHEAS-d6’s role in transporter-mediated uptake (e.g., OATP1A2)?

Methodological Answer:

- Competitive Inhibition Assays : Co-incubate DHEAS-d6 with unlabeled DHEAS to calculate IC50 values and validate transporter specificity .

- Kinetic Parameters : Use saturating concentrations (e.g., 10–100 µM) to determine Km and Vmax in transfected HEK293 cells .

- Cross-Species Variability : Test orthologs (e.g., human vs. rodent transporters) to assess translational relevance .

Q. How should researchers address discrepancies between in vitro bioactivity and in vivo pharmacokinetic data for DHEAS-d6?

Methodological Answer:

- Metabolic Stability Assays : Incubate DHEAS-d6 with liver microsomes/S9 fractions to identify degradation pathways (e.g., sulfatase activity) .

- Protein Binding : Measure albumin binding via equilibrium dialysis; >90% binding may reduce free fraction in plasma .

- Tissue Distribution Studies : Use radiolabeled DHEAS-d6 (³H or ¹⁴C) to quantify accumulation in target organs (e.g., adrenal glands) .

Q. What safety protocols are essential for handling DHEAS-d6 in aquatic toxicity studies?

Methodological Answer:

- GHS Compliance : Classify as Acute Aquatic Toxicity Category 2 (H401) .

- Waste Disposal : Neutralize sulfate groups with barium chloride before disposal to prevent environmental release .

Data Contradiction Analysis

Q. How to resolve conflicting data on DHEAS-d6’s stability under varying pH conditions?

Methodological Answer:

Q. Why might DHEAS-d6 exhibit batch-dependent variability in isotopic enrichment?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.